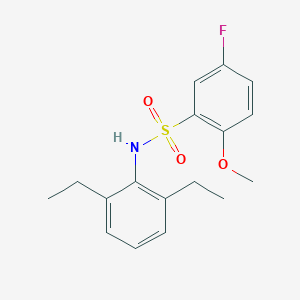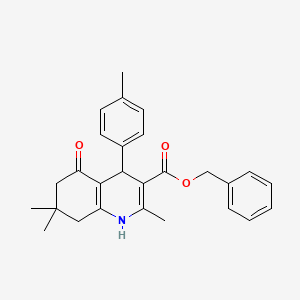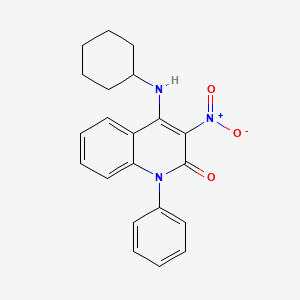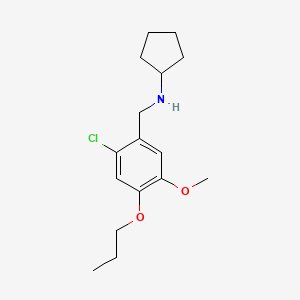
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that plays a key role in polyamine biosynthesis, which is essential for cell proliferation and differentiation.
作用機序
DFMO inhibits N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity by binding to the enzyme's active site and forming a covalent bond with the pyridoxal 5'-phosphate cofactor. This results in irreversible inactivation of this compound and decreased polyamine levels. Polyamines are essential for cell proliferation and differentiation, and their depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been shown to increase the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, DFMO also has some limitations for lab experiments. It is a irreversible inhibitor, which can make it difficult to study the effects of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibition on cell proliferation and differentiation. It can also have off-target effects on other enzymes and pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on DFMO. One area of interest is the development of more potent and selective N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to DFMO treatment. DFMO has also been studied for its potential applications in other diseases, such as parasitic infections and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of DFMO in these diseases.
合成法
DFMO can be synthesized by reacting 2,6-diethylphenol with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography to obtain pure DFMO. The chemical structure of DFMO is shown in Figure 1.
科学的研究の応用
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is overexpressed in many types of cancer, and its activity has been shown to be essential for tumor growth and metastasis. DFMO has been shown to inhibit this compound activity, leading to decreased polyamine levels and inhibition of tumor growth. DFMO has been tested in clinical trials for the treatment of various types of cancer, including neuroblastoma, colon cancer, and breast cancer.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQJHIADAAHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)



![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896023.png)